REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([S:25]([O-:28])(=[O:27])=[O:26])[C:7]([CH:10]=[CH:11][C:12]2[C:13]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:15]([N+:18]([O-])=O)=[CH:16][CH:17]=2)=[CH:8][CH:9]=1)([O-])=O.[Na+:29].[Na+].OS(O)(=O)=O>[Pt].O>[NH2:1][C:4]1[CH:5]=[C:6]([S:25]([O-:28])(=[O:27])=[O:26])[C:7]([CH:10]=[CH:11][C:12]2[C:13]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1.[Na+:29].[Na+:29] |f:0.1.2,6.7.8|
|
Name
|
steel
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
NH4VO3
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
64 mg
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
174 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen)
|
Type
|
CUSTOM
|
Details
|
After the hydrogenation is terminated
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |